Product packaging for 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol(Cat. No.:CAS No. 90314-93-5)

2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol

Cat. No.: B14373248
CAS No.: 90314-93-5
M. Wt: 208.20 g/mol
InChI Key: GARXCJPXQIPDRO-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol is a specialized chemical compound that incorporates both a phenolic hydroxyl group and a sulfur-linked 2,2,2-trifluoroethyl moiety. This unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is of significant interest for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group can influence the compound's properties, such as its acidity and metabolic stability. It is closely related to other research compounds like 4-chloro-2-fluoro-5-[(2,2,2-trifluoroethyl)sulfanyl]phenol and shares a structural motif with various trifluoroethyl-containing anilines and phenols explored in patent literature . As a building block, it can be used in cross-coupling reactions, etherifications, and as a precursor for heterocyclic systems. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3OS B14373248 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol CAS No. 90314-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90314-93-5

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)phenol

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2

InChI Key

GARXCJPXQIPDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SCC(F)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 2,2,2 Trifluoroethyl Sulfanyl Phenol Analogues

Transformations Involving the Sulfur Moiety

The thioether linkage is a focal point for a variety of chemical transformations, including oxidation, reduction, and rearrangement reactions. The presence of the adjacent phenolic hydroxyl group and the trifluoroethyl group significantly modulates the reactivity of the sulfur atom.

Oxidation Pathways to Sulfoxides and Sulfones

The oxidation of thioethers represents a fundamental transformation in organosulfur chemistry, yielding sulfoxides and subsequently sulfones, which are valuable intermediates in organic synthesis. researchgate.netorientjchem.org The oxidation of 2-[(2,2,2-trifluoroethyl)sulfanyl]phenol to its corresponding sulfoxide (B87167) and sulfone can be achieved using a variety of oxidizing agents.

Controlled oxidation to the sulfoxide is often accomplished with one equivalent of a mild oxidant. A common and environmentally benign choice is hydrogen peroxide (H₂O₂), which can be used under transition-metal-free conditions, often in a solvent like glacial acetic acid, to selectively produce sulfoxides in high yields. nih.gov The reaction conditions, such as temperature, time, and the stoichiometry of the oxidant, are critical to prevent overoxidation to the sulfone. nih.gov

Further oxidation to the sulfone requires stronger conditions or a stoichiometric excess of the oxidizing agent. Reagents such as urea-hydrogen peroxide, or H₂O₂ in the presence of catalysts like sodium tungstate, are effective for converting sulfides directly to sulfones. organic-chemistry.orgsci-hub.se The electron-withdrawing nature of the 2,2,2-trifluoroethyl group can influence the rate of oxidation by decreasing the electron density on the sulfur atom, potentially requiring more forcing conditions compared to non-fluorinated analogues.

Table 1: Representative Oxidation Reactions of Aryl Thioethers

Starting Material Oxidizing Agent Product Typical Yield
Aryl Alkyl Sulfide (B99878) H₂O₂ (1 equiv), Acetic Acid Aryl Alkyl Sulfoxide >90% nih.gov
Aryl Alkyl Sulfide H₂O₂ (>2 equiv), Na₂WO₄ Aryl Alkyl Sulfone High sci-hub.se

This table presents generalized data for the oxidation of aryl thioethers based on cited literature.

Pummerer-Type Rearrangements of Related Sulfur Compounds

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which, in the presence of an acylating agent like acetic anhydride (B1165640), rearrange to form an α-acyloxy thioether. wikipedia.orgtcichemicals.com The reaction proceeds through the formation of a thionium (B1214772) ion intermediate. wikipedia.orgtcichemicals.com

While 2-[(2,2,2-trifluoroethyl)sulfinyl]phenol (the sulfoxide of the title compound) lacks α-hydrogens on the trifluoroethyl group, related aryl alkyl sulfoxides can undergo Pummerer-type reactions. The presence of fluorine atoms can significantly influence the course of the rearrangement, leading to so-called "fluoro-Pummerer" reactions that provide pathways to α-fluorinated sulfides. researchgate.net These transformations are valuable for the synthesis of organofluorine compounds. researchgate.net Furthermore, the thionium ion intermediate generated during the rearrangement is electrophilic and can be trapped by various nucleophiles. wikipedia.org In the context of phenolic sulfoxides, intramolecular trapping by the phenol (B47542) ring can lead to cyclization products. Interrupted Pummerer reactions, where the intermediate is trapped by external nucleophiles or undergoes subsequent sigmatropic rearrangements, have also emerged as powerful synthetic tools. researchgate.net The reactivity in such rearrangements is highly dependent on the specific activators used, with trifluoroacetic anhydride being a common choice. wikipedia.org

Reactions at the Phenolic Hydroxyl Group

The acidity and reactivity of the phenolic hydroxyl group are significantly modulated by the electronic properties of the substituents on the aromatic ring. The strongly electron-withdrawing 2,2,2-trifluoroethyl)sulfanyl group is expected to have a profound impact.

Influence of Fluoroalkyl Substitution on Phenolic Acidity and Proton Transfer

Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized into the aromatic ring. byjus.com The acidity of a phenol is highly sensitive to the nature of the substituents on the ring. libretexts.org Electron-withdrawing groups increase the acidity by further stabilizing the phenoxide ion and increasing the polarity of the O-H bond. byjus.com Conversely, electron-donating groups decrease acidity.

The 2-[(2,2,2-trifluoroethyl)sulfanyl] group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This effect is transmitted through the sulfur atom to the aromatic ring, leading to a significant increase in the acidity of the phenolic proton compared to phenol itself. pharmaguideline.com The presence of this group will lower the pKa of the phenol, facilitating proton transfer to a base. This enhanced acidity is a direct consequence of the increased stability of the corresponding phenoxide conjugate base. byjus.comlibretexts.org

Table 2: Comparison of pKa Values for Phenol and a Substituted Analogue

Compound Substituent pKa (approximate)
Phenol -H 10.0 pharmaguideline.com
4-Nitrophenol -NO₂ (para) 7.15 libretexts.org

This table provides reference pKa values and an expected trend for the title compound based on substituent effects.

Aromatic Ring Functionalization

The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of its two substituents: the hydroxyl (-OH) group and the (2,2,2-trifluoroethyl)sulfanyl [-S(CH₂)CF₃] group. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. chemistrysteps.comlumenlearning.com Conversely, the (2,2,2-trifluoroethyl)sulfanyl group's effect is more complex, involving both inductive and resonance effects.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the benzene ring based on the electronic properties of the existing substituents. For phenol derivatives, substitution is strongly favored at the ortho and para positions relative to the hydroxyl group. libretexts.orgresearchgate.net The hydroxyl group is a powerful activating group, meaning it increases the rate of reaction compared to benzene itself. lumenlearning.com This activation stems from the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. lumenlearning.com

The presence of the -S(CH₂)CF₃ group at the ortho position introduces competing electronic and steric factors. The sulfur atom, like oxygen, has lone pairs that can be donated to the ring via resonance, which would favor ortho and para substitution. However, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, transmitted inductively through the ethyl-sulfanyl linker, deactivates the ring. minia.edu.eg

The regiochemical outcome of EAS on this compound is a balance between these directing effects:

Position 4 (para to -OH): This position is electronically activated by the hydroxyl group and is sterically unhindered, making it a highly probable site for electrophilic attack.

Position 6 (ortho to -OH): This position is also activated by the hydroxyl group, but it is adjacent to the bulky -S(CH₂)CF₃ group, which may sterically hinder the approach of the electrophile.

Positions 3 and 5 (meta to -OH): These positions are generally disfavored due to the powerful ortho-, para-directing nature of the hydroxyl group. youtube.com

Experimental studies on analogous substituted phenols confirm that functionalization is often highly selective. For instance, the electrophilic trifluoromethylthiolation of phenols that are unsubstituted at the para position results exclusively in para-substituted products. rsc.org If the para position is already occupied, substitution then occurs at an available ortho position. rsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Relative to -OH Relative to -S(CH₂)CF₃ Activating/Deactivating Influences Predicted Outcome
3 meta meta Deactivated by both groups' inductive effects. Highly Unlikely
4 para meta Strongly activated by -OH resonance; weakly deactivated by -S(CH₂)CF₃ induction. Major Product
5 meta para Deactivated by -OH induction; potentially activated by -S(CH₂)CF₃ resonance but deactivated by induction. Highly Unlikely
6 ortho --- Strongly activated by -OH resonance; subject to significant steric hindrance. Minor Product

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is significantly less common than electrophilic substitution for phenol derivatives. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org Furthermore, a good leaving group, such as a halide, is necessary.

For this compound itself, SNAr is unlikely under standard conditions. The hydroxyl group is a poor leaving group, and while the -S(CH₂)CF₃ group is electron-withdrawing, it is generally not sufficient to activate the ring for nucleophilic attack to the same extent as a nitro (-NO₂) group, for example. libretexts.org

However, SNAr pathways could become relevant for analogues of this compound under specific circumstances:

Presence of Strong Electron-Withdrawing Groups: If additional powerful electron-withdrawing groups (like -NO₂) are present on the ring, particularly at positions ortho or para to a suitable leaving group (e.g., a halogen), the ring becomes sufficiently electron-poor to be attacked by a nucleophile. chemistrysteps.comlibretexts.org

Umpolung via Metal Catalysis: Recent advances have shown that the typical nucleophilic character of phenols can be reversed (umpolung) using transition metal catalysts. nih.gov An arenophilic rhodium or ruthenium catalyst can coordinate to the phenol ring through π-bonding, activating it toward nucleophilic attack. nih.gov

Homolysis-Enabled Substitution: A novel strategy involves the generation of a transient phenoxyl radical from a halophenol. osti.gov This neutral oxygen radical acts as an exceptionally powerful electron-withdrawing group, activating the ring for SNAr with nucleophiles under mild conditions. osti.gov

These advanced methods could potentially enable nucleophilic substitution on derivatives of this compound, allowing for the introduction of nucleophiles onto the aromatic ring, a transformation not achievable through classical methods.

Advanced Mechanistic Studies

Understanding the intricate electronic effects and the nature of transient species formed during reactions is crucial for predicting and controlling the chemical behavior of these molecules.

Role of Inductive Effects in Reaction Regioselectivity

Inductive effects are the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between atoms. libretexts.orgyoutube.com In this compound, two key inductive effects influence the electron density of the aromatic ring:

Hydroxyl Group (-OH): The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). libretexts.org This effect deactivates the ring to some extent. However, it is significantly outweighed by the powerful electron-donating resonance effect (+R effect) of the oxygen's lone pairs. libretexts.org

(2,2,2-Trifluoroethyl)sulfanyl Group [-S(CH₂)CF₃]: This group exerts a strong electron-withdrawing inductive effect (-I effect). The high electronegativity of the three fluorine atoms pulls electron density from the ethyl group, which in turn pulls density from the sulfur atom and, subsequently, from the aromatic ring. minia.edu.eg This effect deactivates the ring, making it less reactive toward electrophiles.

The regioselectivity of electrophilic substitution is determined by the stability of the intermediate carbocation (arenium ion). libretexts.org When an electrophile attacks at the ortho or para positions relative to the -OH group, a resonance structure can be drawn where the positive charge is placed on the carbon atom directly bonded to the oxygen. This allows the oxygen's lone pair to directly stabilize the positive charge through resonance, significantly lowering the energy of the transition state for this pathway. lumenlearning.com

Exploration of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states, often through computational chemistry and kinetic analysis, provides deep insight into reaction mechanisms. For electrophilic aromatic substitution, the key intermediate is the arenium ion (σ-complex). nih.gov

Computational studies on related phenol halogenation reactions can model the energy profiles of different reaction pathways. rsc.org These studies calculate the activation energies required to form the ortho, meta, and para arenium ions. For phenols, the transition states leading to the ortho and para intermediates are consistently found to be lower in energy than the one leading to the meta intermediate, confirming the directing effects observed experimentally. researchgate.net

The transition state itself is a high-energy, transient structure between the reactants and the intermediate. Its geometry and electronic structure dictate the reaction rate. For this compound, the transition state for an electrophilic attack would involve the partial formation of a new bond between the electrophile and a ring carbon, with a corresponding partial breaking of the aromatic π-system. The stability of this transition state is influenced by the same electronic factors that stabilize the subsequent arenium ion. The electron-donating resonance from the -OH group helps to delocalize the developing positive charge in the ortho and para transition states, thus lowering their energy.

Advanced computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. rsc.orgnih.gov Such analyses can quantify the energetic preference for one regioisomer over another and explain phenomena like the Mills-Nixon effect observed in some substituted phenols, where ring strain influences reactivity. rsc.org

Table 2: Summary of Electronic Effects and Their Mechanistic Roles

Substituent Group Inductive Effect (-I) Resonance Effect (+R) Overall Effect on Reactivity Role in Mechanistic Pathway
-OH Weakly Withdrawing Strongly Donating Strongly Activating Stabilizes ortho/para transition states and arenium ion intermediates, dictating regioselectivity.
-S(CH₂)CF₃ Strongly Withdrawing Weakly Donating Deactivating Reduces overall ring nucleophilicity; destabilizes carbocation intermediates, particularly if charge develops nearby.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms. For 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol, the ¹H NMR spectrum displays distinct signals for both the aromatic protons on the phenol (B47542) ring and the aliphatic protons of the trifluoroethyl group. The aromatic region typically shows complex multiplets between δ 6.8 and 7.5 ppm, characteristic of a substituted benzene (B151609) ring. The aliphatic portion of the molecule is characterized by a quartet signal for the methylene (B1212753) (-CH₂) group, a result of spin-spin coupling with the adjacent trifluoromethyl (-CF₃) group.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom in the molecule. The aromatic carbons resonate in the downfield region (δ 115-160 ppm), with the carbon atom attached to the hydroxyl group (C-OH) appearing at the lower end of this range and the carbon bonded to the sulfur atom (C-S) also showing a characteristic shift. The aliphatic carbons of the trifluoroethyl group appear in the upfield region of the spectrum. The methylene carbon (-CH₂) signal is split into a quartet due to coupling with the three fluorine atoms, while the trifluoromethyl carbon (-CF₃) appears as a quartet due to coupling with the two methylene protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound The following data is based on typical chemical shifts for similar structural motifs.

Atom Type Technique Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H¹H NMR6.8 - 7.5Multiplet-
-S-CH₂-CF₃¹H NMR~3.5Quartet~10 Hz (³JHF)
Aromatic-C¹³C NMR115 - 160Singlet-
-S-CH₂ -CF₃¹³C NMR~35Quartet~30 Hz (²JCF)
-S-CH₂-CF₃ ¹³C NMR~125Quartet~277 Hz (¹JCF)

Fluorine (¹⁹F) NMR for Trifluoroethyl Moiety Analysis

Fluorine (¹⁹F) NMR spectroscopy is a highly specific technique used to analyze the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal will appear as a triplet, which is a result of coupling with the two adjacent protons of the methylene (-CH₂) group. The chemical shift for a CF₃ group attached to a sulfur atom typically appears in the range of -65 to -75 ppm relative to a standard reference.

Table 2: Predicted ¹⁹F NMR Data for this compound The following data is based on typical chemical shifts for similar structural motifs.

Atom Type Technique Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-S-CH₂-CF₃ ¹⁹F NMR~ -66Triplet~10 Hz (³JHF)

DEPT-135 for Carbon Hybridization State Confirmation

Distortionless Enhancement by Polarization Transfer (DEPT-135) is an NMR experiment that distinguishes between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (those with no attached protons) are not observed. For this compound, the DEPT-135 spectrum would confirm the presence of the aromatic CH groups as positive signals and the aliphatic CH₂ group as a negative signal. This technique is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₇F₃OS), the exact mass of the molecular ion [M]⁺ is calculated and compared to the experimentally measured value. The observation of the molecular ion peak at the calculated mass-to-charge ratio (m/z) confirms the molecular formula of the compound. For instance, electrospray ionization (ESI) mass spectrometry has identified the [M-H]⁻ ion at m/z 209.

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information about the structural connectivity of the molecule. For this compound, common fragmentation pathways would involve the cleavage of the C-S and S-C bonds.

Key expected fragments would include:

Loss of the trifluoroethyl group (•CH₂CF₃) to give a fragment corresponding to the thiophenol cation.

Cleavage of the sulfur-carbon bond of the aromatic ring.

Fragmentation of the trifluoroethyl group itself, such as the loss of a •CF₃ radical.

The analysis of these fragments helps to piece together the structure of the molecule and confirms the arrangement of the phenol ring and the trifluoroethylsulfanyl side chain.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound The following data is based on plausible fragmentation pathways for similar structures.

m/z Value (Predicted) Proposed Fragment Identity Proposed Neutral Loss
210[C₈H₇F₃OS]⁺• (Molecular Ion)-
127[C₆H₅OS]⁺•CH₂CF₃
109[C₆H₅O]⁺•SCF₃
83[CH₂CF₃]⁺•C₆H₅OS

X-ray Crystallography for Absolute Configuration and Solid-State Structure

In the case of this compound, a successful X-ray crystallographic analysis would reveal the precise spatial relationship between the phenol ring, the sulfanyl (B85325) group, and the trifluoroethyl moiety. It would also elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the solid-state structure. However, no published crystallographic data for this specific compound could be located.

Vibrational and Electronic Spectroscopy

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. These frequencies are characteristic of particular functional groups.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands for the functional groups present. A broad absorption band in the IR spectrum, typically in the region of 3600-3200 cm⁻¹, would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong in the IR spectrum, typically appearing in the 1350-1150 cm⁻¹ region. The C-S stretching vibration would likely produce a weaker band in the 800-600 cm⁻¹ range.

Table 1: Expected Infrared and Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Phenolic O-HStretching3600-3200 (broad in IR)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Aromatic C=CStretching1600-1450
C-FStretching1350-1150 (strong in IR)
C-SStretching800-600

Note: This table is based on general group frequencies and does not represent experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted phenol chromophore. Phenol itself typically exhibits two main absorption bands in the UV region: a primary band (π → π) around 210 nm and a secondary band (π → π) around 270 nm. The presence of the sulfanyl and trifluoroethyl substituents on the aromatic ring would be expected to cause a shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift). A detailed analysis of the UV-Vis spectrum would provide insights into the electronic structure of the molecule. However, specific experimental λmax values for this compound are not available in the surveyed literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods can be broadly categorized into ab initio, density functional theory (DFT), and semiempirical approaches.

Ab initio and Density Functional Theory (DFT) are high-level computational methods that can accurately predict a wide range of molecular properties. Ab initio methods are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical parameters. DFT, a computationally more efficient alternative, calculates the electron density of a system to determine its properties.

For a molecule like 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be a common choice for optimizing the molecular geometry and predicting properties. nih.gov Such studies on related aromatic sulfur compounds and fluorinated molecules typically investigate key electronic and structural parameters. ssrn.comnih.gov

Note: The data in this table are representative values for a structurally similar compound and are intended for illustrative purposes.

Semiempirical methods simplify quantum mechanical calculations by incorporating some experimental data (parameters) to speed up the process. While less accurate than ab initio or DFT methods, they are useful for large molecules or for preliminary, high-throughput screening of molecular properties. Methods like AM1 or PM3 could be used to obtain a quick approximation of the electronic structure and geometry of this compound. These methods would provide initial estimates of properties such as heat of formation and orbital energies.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that build upon the electronic structure information from quantum chemical calculations to explore the dynamic behavior and conformational landscape of molecules.

The presence of the flexible trifluoroethyl-sulfanyl side chain in this compound suggests the existence of multiple low-energy conformations. Molecular mechanics force fields or DFT scans of dihedral angles can be employed to identify the most stable conformers. The introduction of fluorine atoms can significantly influence molecular conformation. nih.gov

Furthermore, understanding the electronic charge distribution is crucial for predicting reactivity. The highly electronegative fluorine atoms in the trifluoroethyl group are expected to create a significant partial positive charge on the adjacent carbon and influence the electron density across the entire molecule. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify the partial charges on each atom. nih.gov

Table 2: Representative Partial Atomic Charges from NBO Analysis

Atom Predicted Partial Charge (e)
O (in OH) -0.75
S -0.15
C (in CF3) +0.80

Note: The data in this table are hypothetical and for illustrative purposes, based on general principles of electronegativity and inductive effects in similar molecules.

Theoretical chemistry is instrumental in elucidating reaction mechanisms. ssrn.com For this compound, computational studies could explore various potential reactions, such as electrophilic aromatic substitution on the phenol (B47542) ring or reactions involving the sulfur atom. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy landscape for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing insights that can guide synthetic efforts. Such studies on related thiophene (B33073) derivatives have been used to explain experimental observations of reactivity. ssrn.com

Derivatives and Analogues of 2 2,2,2 Trifluoroethyl Sulfanyl Phenol

Synthesis of Substituted Aryl 2,2,2-Trifluoroethyl Sulfides

The introduction of the 2,2,2-trifluoroethylthio (-SCH₂CF₃) group onto an aromatic ring is a key strategy for creating derivatives. Copper-catalyzed cross-coupling reactions have emerged as a robust and versatile method for this transformation, allowing for the synthesis of a variety of substituted aryl 2,2,2-trifluoroethyl sulfides from readily available starting materials. researchgate.net

One prominent method involves a copper(I)-catalyzed Goldberg-Ullmann type reaction. This approach utilizes aryl iodides and 2,2,2-trifluoroethyl thioacetate (B1230152) as the primary reactants, with copper(I) bromide serving as the catalyst. The reaction is typically carried out in the presence of a base and solvent, such as benzylamine, at elevated temperatures to afford the desired aryl 2,2,2-trifluoroethyl sulfides in moderate to good yields. researchgate.net Another effective protocol describes a one-pot copper-catalyzed reaction between aryl bromides or iodides, elemental sulfur, and 1,1,1-trifluoro-2-iodoethane (B141898). This method is noted for its excellent tolerance of various functional groups and its use of inexpensive starting materials. researchgate.net

The proposed pathway for the Goldberg-Ullmann type coupling involves the initial formation of a copper(I) trifluoroethylthiolate intermediate. This intermediate then undergoes oxidative addition with the aryl iodide. Subsequent reductive elimination from the resulting aryl-copper(III) complex yields the final aryl 2,2,2-trifluoroethyl sulfide (B99878) product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

The copper-catalyzed synthesis methods are effective for a wide array of aryl halides bearing diverse substituents on the aromatic ring. This allows for systematic modulation of the electronic and steric properties of the resulting sulfide derivatives. The reactions accommodate both electron-donating and electron-withdrawing groups, showcasing the broad scope of the transformation.

For instance, aryl iodides substituted with methyl, methoxy (B1213986), nitro, and fluoro groups have been successfully converted to their corresponding 2,2,2-trifluoroethyl sulfides. The position of the substituent (ortho, meta, or para) on the aromatic ring is generally well-tolerated, providing access to a variety of isomers.

Aryl Halide SubstrateReaction ConditionsProductYield (%)Reference
IodobenzeneCuBr, Benzylamine, 110°C, 6hPhenyl 2,2,2-trifluoroethyl sulfide75% researchgate.net
4-IodotolueneCuBr, Benzylamine, 110°C, 6h4-Methylphenyl 2,2,2-trifluoroethyl sulfide82% researchgate.net
4-FluoroiodobenzeneCuBr, Benzylamine, 110°C, 6h4-Fluorophenyl 2,2,2-trifluoroethyl sulfide78% researchgate.net
1-Iodo-4-nitrobenzeneCuBr, Benzylamine, 110°C, 6h4-Nitrophenyl 2,2,2-trifluoroethyl sulfide65% researchgate.net
4-IodoanisoleCuI, NaBH₄, Sulfur, CF₃CH₂I4-Methoxyphenyl 2,2,2-trifluoroethyl sulfide88% researchgate.net

A key advantage of the modern copper-catalyzed trifluoroethylthiolation methods is their high degree of functional group tolerance. This allows for the synthesis of complex molecules where the trifluoroethylthio group is introduced in the presence of other reactive moieties without the need for extensive protecting group strategies. The reaction conditions are mild enough to preserve a variety of functionalities, which is particularly useful in the late-stage functionalization of complex molecules.

Functional groups that have been shown to be compatible with these synthetic routes include esters, ketones, aldehydes, nitriles, and amides. The robustness of these methods enables the direct incorporation of the -SCH₂CF₃ group into molecules that already possess intricate structural features, thereby streamlining the synthesis of advanced derivatives.

Fluoroalkylated Phenolic Ethers and Thioethers

Beyond direct substitution on the aromatic ring, derivatives can be created by modifying the phenolic hydroxyl group or by synthesizing analogues where the sulfur atom is replaced by oxygen. These fluoroalkylated phenolic ethers and related thioethers represent an important class of analogues.

The direct oxygen analogue, 2-(2,2,2-trifluoroethoxy)phenol, can be synthesized through a multi-step process starting from o-nitrochlorobenzene. The synthesis involves an initial etherification reaction with 2,2,2-trifluoroethanol (B45653) under basic conditions, often using a phase-transfer catalyst, to form 1-nitro-2-(2,2,2-trifluoroethoxy)benzene. This intermediate is then subjected to a reduction of the nitro group to an amine, typically via catalytic hydrogenation, yielding 2-(2,2,2-trifluoroethoxy)aniline. The final step is a diazotization of the aniline (B41778) followed by a hydroxyl-de-diazotization (hydrolysis of the diazonium salt) to furnish the target 2-(2,2,2-trifluoroethoxy)phenol.

The synthesis of polyhalogenated derivatives of 2-[(2,2,2-trifluoroethyl)sulfanyl]phenol can be approached by two main strategies: either by halogenating the pre-formed phenol (B47542) sulfide or by constructing the molecule from a polyhalogenated precursor. A common route to polyhalogenated phenols involves the diazotization of polyhalogenated anilines in an aqueous sulfuric acid medium, followed by hydrolysis of the resulting diazonium sulfate (B86663) by heating. google.com For example, 2,6-dichloroaniline (B118687) can be converted to 2,6-dichlorophenol (B41786) using this method.

Once the polyhalogenated phenol is obtained, the trifluoroethylthio group can be introduced. One method for this is the reaction with trifluoromethyl sulfenyl chloride (CF₃SCl), which reacts with electron-rich aromatic compounds like phenols to yield hydroxyaryl trifluoromethyl sulfides. nih.gov While this introduces a trifluoromethylthio (-SCF₃) group rather than a trifluoroethylthio (-SCH₂CF₃) group, analogous reagents or multi-step sequences can be envisioned to install the desired functionality onto the halogenated phenolic core.

Heterocyclic Derivatives Incorporating the Trifluoroethylthio Moiety

The this compound scaffold can be used as a building block for the synthesis of more complex heterocyclic structures. The presence of the hydroxyl and sulfanyl (B85325) groups in a 1,2-relationship on the benzene (B151609) ring provides reactive handles for cyclization reactions to form fused ring systems, such as benzoxathioles or benzothiazoles (after conversion of the hydroxyl to an amino group).

For example, 2-mercaptophenols are known precursors for various heterocyclic compounds. While direct cyclization examples starting from this compound are not extensively documented, the general reactivity patterns of related compounds suggest feasible synthetic pathways. The synthesis of benzothiazoles, for instance, often starts from 2-aminothiophenols. nih.gov A synthetic route to a trifluoroethylthio-substituted benzothiazole (B30560) could therefore involve the transformation of the phenolic hydroxyl group of this compound into an amino group, followed by condensation and cyclization with a suitable one-carbon electrophile (e.g., an aldehyde or carboxylic acid derivative).

The introduction of the trifluoroethylthio group can also be achieved on a pre-formed heterocyclic system. Copper-catalyzed trifluoromethylsulfanylation reactions developed by Yagupol'skii, using trifluoromethylthiocopper, have been successfully applied to halogenated heterocyclic compounds. nih.gov This demonstrates the feasibility of incorporating fluoroalkylthio groups into a wide range of heterocyclic cores, suggesting that direct trifluoroethylthiolation of a suitable halogenated benzoxathiole or benzothiazole derivative is a viable synthetic strategy.

Trifluoroethylated Benzoxazoles, Benzothiazoles, and Benzoimidazoles

The synthesis of trifluoroethylated benzoxazoles, benzothiazoles, and benzoimidazoles represents an important area of medicinal and materials chemistry. researchgate.netnih.govsemanticscholar.org While direct synthesis from this compound is plausible, analogous methodologies provide insight into the formation of these valuable heterocyclic systems. A novel and direct strategy for synthesizing 2-(2,2,2-trifluoroethyl)benzoxazoles involves the reaction of o-aminophenols with 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions. rsc.org This methodology has been successfully extended to the synthesis of corresponding trifluoroethylated benzothiazole and benzoimidazole derivatives. rsc.org

Another efficient method involves the condensation of o-phenylenediamines or related amino(thio)phenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org This approach yields 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. rsc.org The reaction is believed to proceed through the nucleophilic addition of the amino group to the trifluoroacetonitrile, forming an imidamide intermediate which then undergoes intramolecular cyclization. rsc.org

These synthetic strategies highlight the potential for using precursors like 2-aminophenols and o-phenylenediamines to construct complex heterocyclic structures containing trifluoroalkyl groups.

Table 1: Selected Synthetic Methods for Trifluoroalkylated Benz-heterocycles

Heterocycle Class Starting Materials Reagents/Conditions Key Features
Benzoxazoles o-Aminophenols, 2-bromo-3,3,3-trifluoropropene Elemental sulfur, metal-free One-pot synthesis of 2-(2,2,2-trifluoroethyl) derivatives. rsc.org
Benzothiazoles o-Aminothiophenols, 2-bromo-3,3,3-trifluoropropene Elemental sulfur, metal-free Extension of the sulfur-promoted methodology. rsc.org
Benzoimidazoles o-Phenylenediamines, 2-bromo-3,3,3-trifluoropropene Elemental sulfur, metal-free Extension of the sulfur-promoted methodology. rsc.org

Trifluoromethylated Pyrroles and Indoles

Trifluoromethylated pyrroles and indoles are significant scaffolds in pharmaceutical chemistry. A noteworthy method for synthesizing 2-(trifluoromethyl)indoles utilizes a domino trifluoromethylation/cyclization strategy. nih.gov This process involves the reaction of easily accessible 2-alkynylanilines with a well-established fluoroform-derived CuCF3 reagent. nih.govorganic-chemistry.org This approach ensures the precise placement of the CF3 group and can be adapted to synthesize 3-formyl-2-(trifluoromethyl)indoles, which are valuable intermediates for preparing trifluoromethylated drug analogues. organic-chemistry.org The reaction demonstrates tolerance for a range of functional groups, including halogens, nitriles, and esters. organic-chemistry.org

While this method focuses on the trifluoromethyl group, it showcases the broader strategy of using fluorinated reagents to construct complex heterocyclic systems via cyclization reactions. Similar strategies could potentially be adapted for the synthesis of trifluoroethylated analogues.

Functionalized Derivatives for Specific Chemical Applications

Phenols are recognized as fundamental and readily available building blocks for a wide array of applications, from organic synthesis to materials science. researchgate.netnih.gov The functionalization of this compound opens avenues for its use in specialized chemical applications.

Precursors for Advanced Material Science Applications

Functionalized phenols are crucial in the development of advanced materials such as polymer resins. nih.gov The incorporation of the trifluoroethyl group from this compound into a polymer backbone is expected to confer unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. For instance, phenols are used in the in situ synthesis of reduced graphene oxide (RGO)–phenol formaldehyde (B43269) (PF) composites. acs.org In this process, phenol serves as a reducing agent for graphene oxide and participates in the polymerization to form PF on the RGO surface. acs.org A functionalized phenol like this compound could be used to create novel composites with tailored electronic and material properties.

Ligands in Coordination Chemistry and Catalysis

The structure of this compound, featuring a soft sulfur donor and a hard oxygen donor, makes it an attractive candidate for a bidentate ligand in coordination chemistry. Phenol-based ligands, often in their phenolate (B1203915) form, are widely used to coordinate with a variety of d- and f-block metals. scielo.org.za These metal complexes have found applications as catalysts in numerous transformations. csuohio.edumdpi.com

The coordination of this compound to a metal center could create a stable chelate ring, influencing the metal's electronic properties and catalytic activity. The electron-withdrawing nature of the trifluoroethyl group could modulate the electron density on the sulfur and oxygen atoms, thereby fine-tuning the catalytic performance of the resulting metal complex. Schiff bases derived from phenols are particularly effective ligands, forming stable complexes with most transition metals that can catalyze reactions like olefin hydrogenation. scielo.org.zaxisdxjxsu.asia

Table 2: Potential Applications of this compound-Based Ligands

Metal Type Potential Coordination Mode Potential Catalytic Application
Transition Metals (e.g., Ru, Rh, Pd) Bidentate (O, S) Hydrogenation, Cross-coupling reactions, Oxidation
Lanthanides (e.g., Nd, Gd, Dy) Monodentate (O) or Bidentate (O, S) Lewis acid catalysis, Luminescent materials

Building Blocks for Complex Organic Synthesis

Phenols are versatile intermediates in organic synthesis, allowing for functionalization at the hydroxyl group, on the aromatic ring, or through coupling reactions. nih.govchemistryviews.orgresearchgate.net this compound serves as a valuable building block for more complex molecular architectures. The syntheses of the benzoxazole, benzothiazole, and benzoimidazole derivatives discussed previously are prime examples of its utility. rsc.org

Furthermore, the phenolic hydroxyl group can be readily converted into other functional groups, or it can direct ortho-C–H functionalization to introduce new substituents onto the aromatic ring. nih.govnih.gov The trifluoroethyl-sulfanyl group is generally stable under many reaction conditions, allowing it to be carried through multi-step synthetic sequences to produce complex, fluorinated target molecules.

Applications in Advanced Chemical Research

Catalysis and Ligand Chemistry

The application of 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol in catalysis primarily revolves around its use as a ligand or pro-ligand in the synthesis of metal complexes for organic transformations. The interplay between the soft sulfur donor, the hard phenoxide donor, and the electron-withdrawing trifluoroethyl group allows for the fine-tuning of the electronic and steric environment of a metal center.

While specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in publicly available literature, the broader class of substituted phenolate (B1203915) ligands is known to be effective in a variety of metal-catalyzed reactions. scielo.org.za Metal complexes incorporating phenolate ligands are active in oxidation reactions, such as the oxidation of thionisole to its corresponding sulfoxide (B87167) and sulfone. scielo.org.za The catalytic activity in such systems is influenced by the geometry of the ligand and the accessibility of the metal center. scielo.org.za

Based on the principles of ligand design, it can be inferred that metal complexes of this compound could be investigated for a range of organic transformations. The bidentate O,S-coordination of the deprotonated ligand to a metal center would create a chelate effect, enhancing the stability of the resulting complex.

Table 1: Potential Metal-Catalyzed Transformations for this compound-Metal Complexes

TransformationMetal CenterPotential Role of the Ligand
Cross-coupling reactionsPd, Ni, CuModulate electronic properties and stability of the catalyst
Oxidation reactionsFe, Mn, RuStabilize high-valent metal-oxo species
PolymerizationTi, ZrControl polymer tacticity and molecular weight
Asymmetric catalysisRh, Ir, RuProvide a chiral environment if appropriately modified

The presence of a fluoroalkylthio group, such as the (2,2,2-trifluoroethyl)sulfanyl moiety in this compound, can significantly influence the properties of a ligand and the resulting catalytic system. Fluorinated groups are known to alter the lipophilicity, acidity, and metabolic stability of molecules. researchgate.net

In the context of ligand design, the strong electron-withdrawing nature of the trifluoromethyl group can impact the electronic properties of the metal center. This electronic modulation can affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.gov For instance, in palladium-catalyzed reactions, the electronic properties of fluoroalkyl ligands have been shown to influence the Gibbs free energy of activation for reductive elimination. nih.gov

Furthermore, fluoroalkyl groups can participate in secondary orbital interactions with the metal center, which can stabilize transition states and influence reaction barriers. nih.gov The steric bulk of the fluoroalkylthio group also plays a role in controlling the coordination environment around the metal, which can impact substrate selectivity and catalytic activity. The influence of ligand substituents on the catalytic properties of metal complexes is a well-established principle, with even subtle electronic changes in the ligand framework leading to significant differences in catalytic performance. nih.gov

Materials Science and Engineering (Non-Biological Focus)

The incorporation of fluorine into organic molecules can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. Fluoroalkylated phenols, including this compound, are therefore of interest in the development of advanced materials.

Fluoropolymers are recognized as advanced materials due to their exceptional physicochemical properties and their essential role in various high-tech industries. fluoropolymers.eu While not a polymer itself, this compound can serve as a monomer or a modifying agent in the synthesis of novel fluorinated polymers. The phenolic hydroxyl group provides a reactive site for incorporation into polymer backbones, for example, through condensation polymerization with aldehydes to form phenolic resins, or by reaction with epoxides to create epoxy resins. mdpi.comnih.gov

The presence of the trifluoroethyl group would be expected to impart some of the characteristic properties of fluoropolymers to the resulting material, such as hydrophobicity and chemical inertness. The thioether linkage could also offer a site for post-polymerization modification or introduce a degree of flexibility into the polymer chain.

Table 2: Potential Properties of Advanced Materials Incorporating this compound

Material TypePotential Property Enhancement
Fluorinated Epoxy ResinsIncreased thermal stability, chemical resistance, and hydrophobicity
Fluorinated Phenolic ResinsImproved flame retardancy and lower heat release characteristics google.com
Specialty PolyestersEnhanced solubility in specific solvents and modified surface properties
Coatings and FilmsLow surface energy, anti-fouling, and oleophobic properties

Phenolic compounds are widely used as additives in polymers to enhance their durability and performance. vinatiorganics.com They primarily function as antioxidants, protecting the polymer from degradation caused by oxidative processes initiated by heat, light, and mechanical stress. vinatiorganics.compqri.org Phenolic antioxidants work by scavenging free radicals, thereby inhibiting the chain reactions that lead to polymer degradation. nih.gov

The structure of this compound suggests its potential as a polymer stabilizer. The phenolic hydroxyl group can act as a hydrogen donor to neutralize peroxy radicals, a key step in the antioxidant mechanism. sumitomo-chem.co.jp The bulky (2,2,2-trifluoroethyl)sulfanyl substituent ortho to the hydroxyl group could provide steric hindrance, which is known to enhance the efficiency of phenolic antioxidants by stabilizing the resulting phenoxyl radical. specialchem.com

Furthermore, the introduction of a fluorinated tail may improve the compatibility and solubility of the additive within certain fluoropolymer matrices. The thermal stability of the additive itself is also a crucial factor, and the presence of the strong carbon-fluorine bonds in the trifluoroethyl group could contribute to its stability at the high temperatures often encountered during polymer processing. nih.gov

Chemical Biology Methodological Frameworks

Currently, there is a lack of specific, publicly available research detailing the application of this compound within chemical biology methodological frameworks. However, the unique combination of a phenol (B47542), a thioether, and a trifluoroethyl group suggests potential avenues for future exploration in this field. For instance, the trifluoroethyl group could serve as a reporter for ¹⁹F NMR studies, a technique used to probe molecular interactions and environments in biological systems. The phenolic and thioether moieties could be exploited for bioconjugation or as recognition elements for specific biological targets. Further research is required to establish any concrete applications in this area.

Principles of Chemical Probe Design for Molecular Perturbation

Chemical probes are small molecules designed to selectively interact with a biological target, such as a protein, to study its function in a biological system. researchgate.net The design of an effective chemical probe hinges on several key principles, including high affinity and selectivity for the intended target, bioavailability, and the presence of functionalities that enable the study of target engagement. researchgate.net The structure of this compound incorporates moieties that are highly relevant to these principles.

The trifluoromethyl group is a valuable component in the design of molecular probes. nih.gov Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its target. bohrium.commdpi.com Furthermore, the trifluoromethyl group serves as an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This is due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for clear detection with minimal background noise in biological systems. nih.gov A chemical probe based on this compound could, therefore, potentially be used in ¹⁹F NMR-based assays to monitor its interaction with a target protein in real-time.

The sulfide (B99878) functional group in this compound also offers opportunities for chemical probe design. Sulfides and thiols are known to be good nucleophiles and can participate in specific covalent interactions with biological targets. nih.govrsc.org For instance, the sulfide could be designed to react with specific amino acid residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition and allowing for the identification and characterization of the enzyme's function. nih.gov This reactivity can be harnessed in activity-based protein profiling (ABPP), a powerful chemical proteomic strategy for monitoring enzyme function. nih.gov

The phenolic hydroxyl group is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with a biological target. stereoelectronics.orgchemistrystudent.com This can contribute to the binding affinity and selectivity of a chemical probe. stereoelectronics.org The hydroxyl group also provides a convenient handle for further chemical modification, allowing for the attachment of other functional groups, such as reporter tags (e.g., fluorophores or biotin) or reactive moieties for covalent labeling.

Table 1: Key Functional Groups of this compound and Their Potential Roles in Chemical Probe Design

Functional GroupPotential Role in Chemical Probe Design
Phenolic Hydroxyl- Hydrogen bond donor/acceptor for target binding- Site for attachment of reporter tags or reactive groups
Trifluoroethyl- ¹⁹F NMR reporter group for binding studies- Enhancer of metabolic stability and binding affinity
Sulfanyl (B85325) (Sulfide)- Nucleophilic handle for covalent modification of targets- Potential for oxidation to sulfoxide or sulfone to modulate properties

In Vitro Systems for Investigating Molecular Interactions

In vitro systems are indispensable tools for the detailed investigation of molecular interactions between a small molecule and its biological target. These systems, which can range from purified proteins to cell lysates, allow for the precise control of experimental conditions and the use of a wide array of biophysical and biochemical techniques. The structural components of this compound lend themselves to several in vitro investigative approaches.

The presence of the trifluoroethyl group makes this compound a candidate for study using ¹⁹F NMR-based screening methods. mdpi.com These techniques are powerful for detecting and characterizing the binding of small molecules to proteins. In a typical ¹⁹F NMR experiment, the signal of the fluorine-containing compound is monitored upon the addition of the target protein. Changes in the chemical shift, line width, or relaxation properties of the ¹⁹F signal can provide information about binding affinity, stoichiometry, and the local environment of the ligand in the binding pocket. mdpi.com

The phenolic hydroxyl group can be a key determinant in the molecular recognition of this compound by a target protein. Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions with amino acid residues in a protein's binding site. stereoelectronics.org Techniques such as X-ray crystallography or cryo-electron microscopy could be used to obtain a high-resolution structure of the compound bound to its target, revealing the precise nature of these interactions. Furthermore, in vitro assays can be designed to assess the impact of modifying the hydroxyl group on binding affinity, for instance, by converting it to a methoxy (B1213986) group, thereby elucidating its role in the binding event.

The sulfide linkage can also contribute to the binding of this compound to a protein target. Sulfur atoms can participate in non-covalent interactions, such as sulfur-aromatic and sulfur-π interactions, which can contribute to the stability of a protein-ligand complex. acs.orgrsc.org Moreover, the sulfide could potentially be oxidized to a sulfoxide or sulfone, which would alter its electronic properties and hydrogen bonding capacity, providing a means to probe the steric and electronic requirements of the binding pocket. Isothermal titration calorimetry (ITC) is a powerful in vitro technique that could be used to measure the thermodynamic parameters of the binding interaction, providing insights into the driving forces of complex formation.

Table 2: Potential In Vitro Techniques for Studying Molecular Interactions of this compound

In Vitro TechniqueInformation GainedRelevant Functional Group
¹⁹F NMR SpectroscopyBinding affinity, stoichiometry, ligand conformationTrifluoroethyl
X-ray CrystallographyHigh-resolution structure of the protein-ligand complexAll
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (ΔH, ΔS, Kd)All
Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociationAll
In Vitro Enzyme Inhibition AssaysDetermination of inhibitory potency (IC₅₀, Kᵢ)All

Strategies in Chemical Genetics and Proteomics for Systemic Studies

Chemical genetics and proteomics are powerful approaches for the systemic study of biological processes. Chemical genetics utilizes small molecules to perturb protein function, offering temporal and reversible control that can complement traditional genetic methods. frontiersin.orgnih.gov Proteomics aims to characterize the entire complement of proteins in a biological system, including their expression levels, modifications, and interactions. thermofisher.com this compound, or derivatives thereof, could be employed in both of these fields.

In chemical genetics, a small molecule with a specific biological activity is used to probe a biological pathway. If this compound were found to have a specific cellular effect, chemical genetic screens could be employed to identify its molecular target. This could involve, for example, affinity purification using a biotinylated version of the compound to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

In the realm of proteomics, the trifluoroethyl group can be a useful feature for certain analytical techniques. For instance, in mass spectrometry-based proteomics, the unique isotopic signature of fluorine could potentially aid in the identification of peptides modified by a derivative of this compound. Furthermore, as mentioned previously, the trifluoromethyl group is a valuable handle in activity-based protein profiling (ABPP). nih.gov An ABPP probe based on this compound could be used to identify and quantify the activity of a specific enzyme or class of enzymes in a complex proteome.

The sulfide moiety also presents opportunities in proteomics. For example, it could be incorporated into a chemical cross-linker designed to study protein-protein interactions. Disulfide-containing cross-linkers are often used in these studies because the disulfide bond can be cleaved under reducing conditions, facilitating the identification of the cross-linked peptides by mass spectrometry. anu.edu.aunih.gov While the sulfide in this compound is not a disulfide, its presence suggests that the sulfur atom could be incorporated into more complex structures for such applications.

Finally, mass spectrometry is a cornerstone of modern proteomics. thermofisher.com The analysis of proteins and peptides containing sulfur atoms is well-established. sfrbm.orgnih.gov If this compound were used to modify a protein, the resulting modified protein or its tryptic peptides could be analyzed by mass spectrometry to identify the site of modification. This information is crucial for understanding the mechanism of action of the compound.

Table 3: Potential Applications in Chemical Genetics and Proteomics

Research AreaPotential Application of this compoundKey Methodologies
Chemical GeneticsIdentification of the molecular target of the compoundAffinity purification-mass spectrometry
ProteomicsActivity-based protein profiling (ABPP)Synthesis of an ABPP probe, mass spectrometry
ProteomicsStudy of protein-protein interactionsIncorporation into a chemical cross-linker, mass spectrometry
ProteomicsIdentification of sites of protein modificationMass spectrometry-based peptide mapping

Q & A

Basic Questions

Q. What are common synthetic routes for 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol, and how are reaction conditions optimized?

  • Methodology :

  • Alkylation of Phenols : A widely used method involves reacting phenol derivatives with 2,2,2-trifluoroethyl sulfonyl or sulfanyl reagents. For example, sodium hydride (NaH) in DMF facilitates deprotonation of phenolic hydroxyl groups, followed by nucleophilic substitution with trifluoroethyl triflate (CF₃CH₂OTf) at elevated temperatures (60°C), yielding the product in ~71% after column chromatography .
  • Alternative Catalysts : Potassium carbonate (K₂CO₃) in DMF under reflux can also mediate alkylation, particularly with trifluoroethyl iodide (CF₃CH₂I), as seen in analogous syntheses of trifluoroethoxy aryl compounds .
  • Key Parameters : Temperature control (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.1 phenol to trifluoroethyl reagent) are critical for minimizing side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons and sulfanyl-linked CH₂ groups, while ¹⁹F NMR confirms the trifluoroethyl moiety (δ ~ -70 ppm for CF₃). ¹³C NMR resolves quaternary carbons and electronic effects from fluorine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isotopic clusters from fluorine atoms .
  • Chromatography : HPLC with UV detection monitors purity, while GC-MS analyzes volatile derivatives.

Q. How should this compound be stored to ensure stability?

  • Methodology :

  • Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent oxidation of the sulfanyl group.
  • Avoid prolonged exposure to light or moisture, as the trifluoroethyl group may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl sulfanyl group influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Inductive Effects : The -CF₃ group withdraws electrons via σ-bond polarization, reducing electron density on the phenol ring and enhancing resistance to electrophilic substitution. This stabilizes intermediates in nucleophilic aromatic substitution reactions .
  • Conformational Effects : Fluorine’s steric and electrostatic properties alter molecular conformation, impacting docking interactions in bioactive contexts (e.g., enzyme inhibition) .
  • Experimental Validation : Compare Hammett substituent constants (σₘ/σₚ) with non-fluorinated analogs using kinetic studies or computational models (DFT) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine ¹H-¹³C HSQC and HMBC NMR to assign ambiguous signals. For example, coupling patterns in ¹⁹F NMR help distinguish CF₃ from other fluorinated impurities .
  • Computational Aids : Use quantum chemical calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions.

Q. What mechanistic insights explain the regioselectivity of sulfanyl group introduction in aromatic systems?

  • Methodology :

  • Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation (e.g., thiolate anions) during alkylation.
  • DFT Studies : Calculate activation energies for possible transition states (e.g., ortho vs. para substitution) to rationalize regioselectivity. Evidence suggests electron-deficient aryl rings favor para substitution due to reduced steric hindrance .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated phenols to probe hydrogen abstraction steps.

Q. How can computational models predict the compound’s solubility and partition coefficients (log P)?

  • Methodology :

  • QSPR/QSAR Modeling : Train models using descriptors like molar volume, polar surface area, and fluorine atom count. Studies on similar fluorinated phenols show log P reductions of 0.5–1.0 compared to non-fluorinated analogs .
  • COSMO-RS Simulations : Predict solubility in organic/aqueous mixtures by computing σ-profiles of the compound and solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.